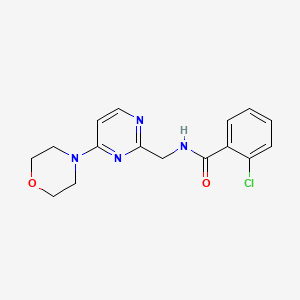

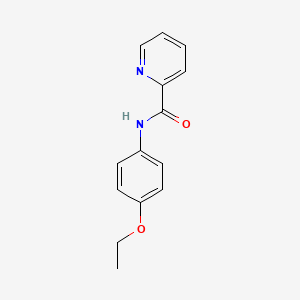

N-(4-Ethoxyphenyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-Ethoxyphenyl)picolinamide” is a chemical compound with the CAS Number: 14888-39-2 and a molecular weight of 242.28 . Its IUPAC name is N-(4-ethoxyphenyl)-2-pyridinecarboxamide . It is a yellow to brown solid at room temperature .

Synthesis Analysis

The synthesis of picolinamide compounds, including “N-(4-Ethoxyphenyl)picolinamide”, involves processes that include coupling together a 4-methoxy-3-acyloxypicolinic acid with key 2-amino-L-alaninate esters derived from substituted 2-phenylethanols . Another study mentions the oxidation of N-(4-ethoxyphenyl)-2-azetidinones to N-unsubstituted-2-azetidinones .Molecular Structure Analysis

The molecular structure of “N-(4-Ethoxyphenyl)picolinamide” has been studied using quantum computations . The optimized molecular geometry was obtained using the B3LYP and MP2 methods employing 6-311++G(d,p) basis set .Chemical Reactions Analysis

“N-(4-Ethoxyphenyl)picolinamide” has been studied in the context of its reactions with 1,3-propanesultone in methanol followed by treatment with ketones, leading to a series of previously unknown chemical transformations .Physical And Chemical Properties Analysis

“N-(4-Ethoxyphenyl)picolinamide” is a yellow to brown solid . It has a molecular weight of 242.28 . The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-Ethoxyphenyl)picolinamide, focusing on six unique fields:

Pharmaceutical Development

N-(4-Ethoxyphenyl)picolinamide has shown potential in pharmaceutical research due to its structural properties. It can act as a ligand in drug design, aiding in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for creating drugs aimed at treating diseases such as cancer, inflammation, and neurological disorders .

Catalysis and Biocatalysis

This compound is used in catalysis, particularly in the development of new catalytic processes. Its structure allows it to participate in catalytic cycles, enhancing the efficiency of chemical reactions. In biocatalysis, it can be used to modify enzymes, improving their activity and stability for industrial applications .

Material Science

In material science, N-(4-Ethoxyphenyl)picolinamide is explored for its role in creating advanced materials. It can be used as a building block for polymers and other complex materials, contributing to the development of new materials with unique properties such as enhanced strength, flexibility, or conductivity .

Analytical Chemistry

This compound is valuable in analytical chemistry for the development of new analytical methods. It can be used as a reagent or standard in various analytical techniques, including chromatography and spectroscopy, to detect and quantify other substances with high precision .

Environmental Science

N-(4-Ethoxyphenyl)picolinamide is studied for its potential applications in environmental science. It can be used in the development of sensors and other detection systems for monitoring environmental pollutants. Its sensitivity and specificity make it suitable for detecting trace amounts of contaminants in water, soil, and air .

Agricultural Chemistry

In agricultural chemistry, this compound is researched for its potential use in developing new agrochemicals. It can be used to create pesticides, herbicides, and fungicides that are more effective and environmentally friendly. Its ability to interact with biological systems makes it a promising candidate for enhancing crop protection and yield .

Mécanisme D'action

Target of Action

The primary target of N-(4-Ethoxyphenyl)picolinamide is the lipid-transfer protein Sec14p . This protein plays a crucial role in the lipid metabolism of fungal cells .

Mode of Action

N-(4-Ethoxyphenyl)picolinamide: interacts with its target, the lipid-transfer protein Sec14p, by selectively inhibiting its function . This inhibition results in a disruption of the normal lipid metabolism within the fungal cell .

Biochemical Pathways

The inhibition of Sec14p by N-(4-Ethoxyphenyl)picolinamide affects the lipid metabolism pathway within the fungal cell . This disruption can lead to downstream effects such as impaired cell membrane integrity and function, ultimately leading to cell death .

Result of Action

The molecular and cellular effects of N-(4-Ethoxyphenyl)picolinamide ’s action result in the disruption of normal fungal cell function. By inhibiting the lipid-transfer protein Sec14p, the compound disrupts lipid metabolism, which can lead to cell death .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-12-8-6-11(7-9-12)16-14(17)13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKOYNFJCFHHDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Ethoxyphenyl)picolinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2717500.png)

![N-[(1-Methyl-6-oxopyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide](/img/structure/B2717502.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2717507.png)

![2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2717510.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2717513.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2717516.png)

![N-(2-ethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2717519.png)